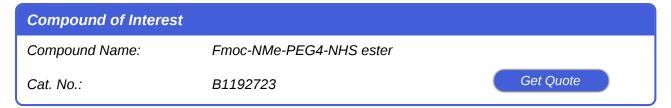


A Technical Guide to the Spectroscopic Analysis of Fmoc-NMe-PEG4-NHS Ester

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Fmoc-NMe-PEG4-NHS ester**. It is intended for researchers, scientists, and professionals in the field of drug development who utilize PEG linkers in their work. This document outlines detailed experimental protocols and presents representative spectroscopic data to aid in the characterization of this compound.

Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for **Fmoc-NMe-PEG4-NHS ester**. This data is based on the analysis of its constituent chemical moieties and typical values observed for similar structures.

Table 1: Predicted ¹H NMR Data for **Fmoc-NMe-PEG4-NHS Ester** (500 MHz, CDCl₃)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.78	d	2H	Fmoc-H
7.60	d	2H	Fmoc-H
7.41	t	2H	Fmoc-H
7.32	t	2H	Fmoc-H
4.45	d	2H	Fmoc-CH ₂
4.23	t	1H	Fmoc-CH
3.80	t	2H	O-CH ₂
3.68 - 3.55	m	12H	PEG-CH ₂
3.48	t	2H	N-CH ₂
2.95	S	3H	N-CH₃
2.84	S	4H	NHS-CH ₂
2.70	t	2H	CH ₂ -C=O

Table 2: Predicted ¹³C NMR Data for Fmoc-NMe-PEG4-NHS Ester (125 MHz, CDCl₃)



Chemical Shift (ppm)	Assignment
169.1	NHS C=O
168.5	Ester C=O
156.8	Fmoc C=O
143.8	Fmoc C (quaternary)
141.3	Fmoc C (quaternary)
127.8	Fmoc CH
127.1	Fmoc CH
125.1	Fmoc CH
120.0	Fmoc CH
70.6 - 69.5	PEG CH ₂
67.3	Fmoc CH ₂
49.2	N-CH ₂
47.2	Fmoc CH
37.1	N-CH₃
33.8	CH ₂ -C=O
25.6	NHS CH ₂

Table 3: Predicted Mass Spectrometry Data for Fmoc-NMe-PEG4-NHS Ester (ESI-MS)



m/z	lon Type
621.26	[M+Na] ⁺
599.28	[M+H] ⁺
484.22	[M-NHS+H] ⁺
377.18	[M-Fmoc]+
222.09	[Fmoc-CH ₂] ⁺
179.08	[Fmoc-CH+H]+
115.01	[NHS+H]+

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for **Fmoc-NMe-PEG4-NHS** ester.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation:
 - Weigh approximately 5-10 mg of Fmoc-NMe-PEG4-NHS ester.
 - Dissolve the sample in 0.7 mL of deuterated chloroform (CDCl₃).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Data Acquisition:
 - Acquire spectra on a 500 MHz NMR spectrometer.
 - For ¹H NMR, acquire 16 scans with a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
 - For ¹³C NMR, acquire 1024 scans with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds.



- Process the data using appropriate NMR software (e.g., MestReNova, TopSpin). Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra.
- 2.2 Electrospray Ionization Mass Spectrometry (ESI-MS)
- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of Fmoc-NMe-PEG4-NHS ester in acetonitrile.
 - \circ Dilute the stock solution to a final concentration of 10 μ g/mL with a 1:1 solution of acetonitrile and water containing 0.1% formic acid.
- Instrumentation and Data Acquisition:
 - Perform analysis using a Q-TOF mass spectrometer equipped with an electrospray ionization source.
 - Set the capillary voltage to 3.5 kV, the cone voltage to 30 V, and the source temperature to 120°C.
 - Acquire data in positive ion mode over a mass range of m/z 100-1000.
 - Infuse the sample at a flow rate of 10 μ L/min.

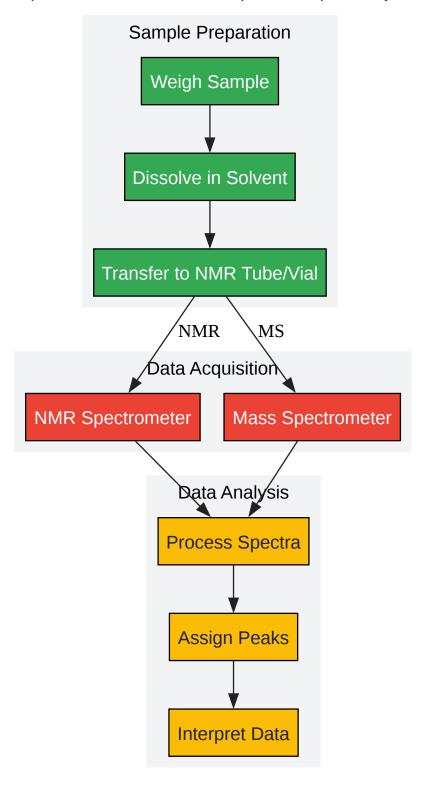
Visualizations

3.1 Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Fmoc-NMe-PEG4-NHS** ester.



Experimental Workflow for Spectroscopic Analysis



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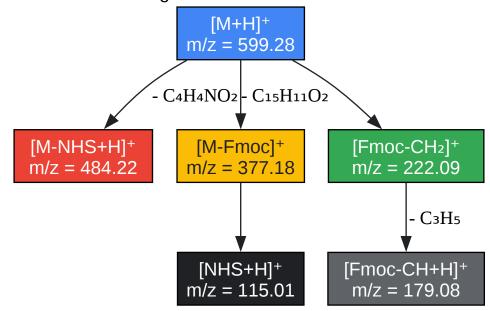
Caption: Workflow for NMR and MS analysis.



3.2 Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for **Fmoc-NMe-PEG4-NHS ester** in ESI-MS.

Predicted ESI-MS Fragmentation of Fmoc-NMe-PEG4-NHS Ester



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Caption: Predicted fragmentation of the parent ion.

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Fmoc-NMe-PEG4-NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192723#spectroscopic-data-for-fmoc-nme-peg4-nhs-ester-nmr-mass-spec]

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